5-Ethyl vs. 5-Methyl Oxadiazole: Divergent ACC2 Inhibitory Potency in Elaborated Analogues
In the Amgen piperazine oxadiazole ACC inhibitor series, the 5-ethyl oxadiazole motif (present in the target compound as the core scaffold) was a structural constant across optimized leads. The reference compound 12, which incorporates the 5-ethyl-1,2,4-oxadiazol-3-yl moiety elaborated with a 4-ethoxyphenyl piperazine, exhibited an hACC2 enzymatic IC₅₀ of 37 ± 3.2 nM and an hACC1 IC₅₀ of 4570 ± 258 nM, yielding an ACC1/ACC2 selectivity ratio of approximately 123-fold [1]. While the methyl congener (compound 11, bearing a 4-methoxyphenyl ether) showed markedly reduced ACC2 potency with an hACC2 IC₅₀ of 486 ± 37 nM [1], this comparison is confounded by concurrent changes at the ether position. Within the oxadiazole 5-position SAR specifically, the ethyl group was identified as a site of rapid oxidative metabolism, and its replacement with acetamide moieties (compounds 22–26) preserved ACC2 potency (cellular IC₅₀ as low as 8.2 nM for compound 26) while dramatically improving microsomal stability [1]. This indicates that the 5-ethyl oxadiazole provides a specific balance of potency and metabolic handling that distinguishes it from both smaller (methyl) and larger (tert-butyl) substituents.
| Evidence Dimension | hACC2 inhibitory potency of elaborated analogues incorporating the core scaffold |
|---|---|
| Target Compound Data | Compound 12 (5-ethyl oxadiazole core): hACC2 IC₅₀ = 37 ± 3.2 nM; hACC1 IC₅₀ = 4570 ± 258 nM; selectivity ratio ~123-fold |
| Comparator Or Baseline | Compound 11 (5-ethyl oxadiazole core with methyl ether): hACC2 IC₅₀ = 486 ± 37 nM; hACC1/ACC2 >20-fold. Compound 26 (acetamide replacement of 5-ethyl): cellular ACC2 IC₅₀ = 8.2 nM. |
| Quantified Difference | Compound 12 is ~13-fold more potent at hACC2 than compound 11; the ethyl oxadiazole is a metabolic soft spot requiring structural mitigation. |
| Conditions | hACC2 and hACC1 enzymatic assays measuring acetyl-CoA to malonyl-CoA conversion by LC/MS/MS; cellular ACC2 assay in engineered cells; data reported as mean ± SD, n ≥ 3. |
Why This Matters
The 5-ethyl oxadiazole scaffold delivers potent ACC2 engagement but requires metabolic stabilization; researchers procuring this building block for ACC inhibitor programs must anticipate the need for metabolic soft-spot mitigation strategies that are not required with alternative heterocyclic cores.
- [1] Bourbeau MP, Siegmund A, Allen JG, Shu H, Fotsch C, Bartberger MD, Kim KW, Komorowski R, Graham M, Busby J, Wang M, Meyer J, Xu Y, Salyers K, Fielden M, Véniant MM, Gu W. Piperazine oxadiazole inhibitors of acetyl-CoA carboxylase. J Med Chem. 2013;56(24):10132-41. doi:10.1021/jm401601s. View Source
